molecular formula C27H19N3O3S B12015810 (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-38-8

(5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12015810
CAS No.: 606955-38-8
M. Wt: 465.5 g/mol
InChI Key: TXRKCDZIRUVMIL-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole and triazole rings, followed by the introduction of the benzylidene and benzyloxy groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its effects on various biological systems.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial activity.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets in biological systems. This interaction may involve binding to specific enzymes or receptors, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of cell death mechanisms like apoptosis or ferroptosis .

Comparison with Similar Compounds

Similar compounds to (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazole and triazole derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

CAS No.

606955-38-8

Molecular Formula

C27H19N3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H19N3O3S/c1-17-21-9-5-6-10-22(21)33-24(17)25-28-27-30(29-25)26(31)23(34-27)15-18-11-13-20(14-12-18)32-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3/b23-15+

InChI Key

TXRKCDZIRUVMIL-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=CC=C(C=C5)OCC6=CC=CC=C6)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC=C(C=C5)OCC6=CC=CC=C6)SC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.